
16-Isobutylidene-estrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Isobutylidene-estrone is a synthetic derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by its unique structural modification at the 16th position, which imparts distinct chemical and biological properties. The molecular formula of this compound is C22H28O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-isobutylidene-estrone typically involves the modification of estrone at the 16th position. One common method includes the use of diene as a starting material, followed by a series of chemical reactions such as ketoxime formation, rearrangement, chlorohydrination, cyclization, and hydrolysis . These reactions are carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often utilizes soybean oil as a raw material. The process involves two main steps: chemical reaction and post-processing. This method is advantageous due to its low cost, high purity (99.0%), and minimal environmental impact .
Chemical Reactions Analysis
Hydrolysis
The compound undergoes hydrolysis under acidic or basic conditions , reverting to estrone. This reaction is critical for understanding its stability and metabolic pathways.
Alkylation
Alkylation reactions are plausible based on analogous steroidal compounds. Such reactions could introduce alkyl groups, potentially altering pharmacokinetic properties.
Other Potential Reactions
-
Condensation : Related estrone derivatives (e.g., estrone-16-oxime ethers) undergo aldol condensation with aromatic aldehydes . While not directly demonstrated for 16-Isobutylidene-estrone, similar reactivity suggests possible condensation pathways.
-
Reduction : Derivatives like enols and saturated alcohols can form via carbonyl reduction and double bond reduction . These methods may apply to this compound under analogous conditions.
Hydrolysis Mechanism
The isobutylidene group (a ketone or aldehyde-derived substituent) likely reacts with water under acidic or basic catalysis, breaking the carbonyl bond to regenerate estrone.
Oxidation and Alkylation Pathways
For steroidal compounds, oxidation typically involves cytochrome P450 enzymes or chemical oxidants (e.g., KMnO₄), while alkylation may proceed via nucleophilic attack or electrophilic substitution.
Reaction Analysis Table
Scientific Research Applications
Anticancer Properties
Antiproliferative Activity
Research indicates that 16-Isobutylidene-estrone exhibits significant antiproliferative effects against various cancer cell lines, particularly breast cancer. In a study involving several estrone analogs, this compound was shown to inhibit the growth of human gynecological cancer cells effectively. The compound increased hypodiploid populations in breast cancer cells and disturbed the cell cycle, suggesting its potential as an anticancer agent .
Mechanisms of Action
The mechanism through which this compound exerts its effects appears to involve the modulation of estrogen signaling pathways. It has been noted that compounds with structural similarities can inhibit key enzymes involved in steroidogenesis, such as sulfatase and 17β-hydroxysteroid dehydrogenase type 1. These enzymes are crucial for the biosynthesis of estrogens, and their inhibition can lead to reduced estrogen levels in tumors, thereby limiting tumor growth .
Hormonal Regulation
Estrogen Receptor Modulation
this compound acts as a selective modulator of estrogen receptors. Its unique structure allows it to bind to estrogen receptors with varying affinity compared to natural estrogens. This property makes it a candidate for therapeutic applications where modulation of estrogen activity is desired, such as in hormone-sensitive cancers .
Potential for Hormone Replacement Therapy
Given its ability to influence estrogenic activity without the full spectrum of effects associated with natural estrogens, this compound may be explored for use in hormone replacement therapies (HRT). Its selective action could provide benefits in alleviating menopausal symptoms while minimizing risks associated with traditional HRT .
Research and Development
Case Studies and Clinical Trials
Clinical investigations have focused on the relationship between estrogen metabolites, including those derived from this compound, and breast cancer risk. A nested case-control study within the Nurses' Health Study evaluated the concentrations of various estrogen metabolites and their association with breast cancer risk. Although results were inconclusive regarding direct associations, they highlighted the importance of understanding estrogen metabolism pathways in cancer risk assessment .
Structure-Activity Relationship Studies
Molecular Modifications
The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the estrone backbone affect biological activity. For instance, derivatives like 16-azidomethyl estrone have been synthesized and tested for enhanced antiproliferative properties against cancer cells. These studies help identify lead compounds for further development based on their efficacy and selectivity against cancer cells compared to normal cells .
Data Summary Table
Application Area | Findings/Observations |
---|---|
Anticancer Properties | Significant growth inhibition in breast cancer cell lines; increased hypodiploid populations; cell cycle disturbance observed. |
Hormonal Regulation | Acts as a selective modulator of estrogen receptors; potential use in hormone replacement therapy explored. |
Research and Development | Nested case-control studies indicate complex relationships between estrogen metabolites and breast cancer risk. |
Structure-Activity Relationships | Molecular modifications enhance biological activity; SAR studies identify promising lead compounds for further research. |
Mechanism of Action
The mechanism of action of 16-isobutylidene-estrone involves its interaction with estrogen receptors in target tissues such as the ovaries, breast, and hypothalamus. Upon binding to the receptor, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements (ERE) on DNA, modulating the transcription of specific genes . This leads to various physiological effects, including regulation of reproductive functions and cell proliferation .
Comparison with Similar Compounds
- Estrone
- Estradiol
- Estriol
- 16-Hydroxyestrone
- 16-Oxoestrone
Comparison: 16-Isobutylidene-estrone is unique due to its structural modification at the 16th position, which imparts distinct chemical and biological properties. Unlike estrone, estradiol, and estriol, which are naturally occurring estrogens, this compound is a synthetic derivative with enhanced stability and specific receptor binding affinity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 16-Isobutylidene-estrone, and what analytical techniques are essential for confirming its structural integrity?
- Methodological Answer : Synthetic routes typically involve estrone derivatization at the C16 position using isobutylidene precursors. Key steps include protecting group strategies (e.g., hydroxyl protection) and regioselective alkylation. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT, COSY) to verify substitution patterns and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC-purity analysis (>95%) ensures minimal impurities. Always cross-reference with literature protocols and provide full spectral data in supplementary materials to enable reproducibility .
Q. How can researchers ensure reproducibility in the synthesis and characterization of this compound?
- Methodological Answer : Document all experimental parameters (e.g., reaction time, temperature, solvent systems, and catalyst loading) in granular detail. Use standardized protocols for purification (e.g., column chromatography gradients, recrystallization solvents). Include raw spectral data (NMR, IR) and chromatograms in supplementary files. Validate results through independent replication by lab members and peer review. For known compounds, cite prior synthesis methods; for novel intermediates, provide elemental analysis or X-ray crystallography data .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer : Conduct a systematic review to identify variables causing contradictions (e.g., assay conditions, cell lines, or compound purity). Perform meta-analyses using standardized activity metrics (e.g., IC50, EC50) and apply statistical tools (ANOVA, Bland-Altman plots) to assess inter-study variability. Replicate conflicting experiments under controlled conditions, ensuring identical reagent sources and protocols. Publish negative results and methodological limitations to clarify context .
Q. How should researchers design experiments to investigate the metabolic stability of this compound in vitro and in vivo?
- Methodological Answer : For in vitro studies:
- Use liver microsomes or hepatocyte incubations with LC-MS/MS quantification to assess phase I/II metabolism.
- Include positive controls (e.g., testosterone for CYP3A4 activity) and monitor cofactor depletion.
For in vivo studies: - Employ radiolabeled this compound in rodent models to track metabolite distribution.
- Collect pharmacokinetic data (Cmax, AUC, t½) and compare with structurally similar estrones. Address interspecies differences by testing multiple animal models .
Q. How can computational chemistry be integrated to predict the receptor-binding affinity of this compound?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina, Schrödinger Suite) to model interactions with estrogen receptors (ERα/β). Validate predictions with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability. Cross-validate results with experimental data (e.g., surface plasmon resonance or competitive binding assays). Report force field parameters, solvation models, and energy minimization protocols to ensure reproducibility .
Q. Data Analysis and Contradiction Management
Q. What frameworks are effective for analyzing conflicting data on the environmental persistence of this compound?
- Methodological Answer : Apply source triangulation: Compare data from OECD 301/302 biodegradation tests, soil half-life studies, and aquatic toxicity assays. Use sensitivity analysis to identify critical variables (e.g., pH, microbial activity). Publish raw datasets in open repositories (e.g., Zenodo) with metadata on experimental conditions. For peer review, invite interdisciplinary input from environmental chemists and toxicologists .
Q. How should researchers address limitations in sample availability for structure-activity relationship (SAR) studies of this compound derivatives?
Q. What steps are critical for ensuring ethical compliance in studies involving this compound’s pharmacological effects?
- Methodological Answer : For animal studies: Adhere to ARRIVE guidelines, obtain IACUC approval, and justify sample sizes via power analysis. For human cell lines: Verify ethical sourcing (e.g., HEK293, MCF-7) and include mycoplasma testing results. Disclose all conflicts of interest and funding sources in publications .
Q. How can researchers enhance the transparency of negative or inconclusive results in this compound research?
- Methodological Answer : Publish in preprint servers (e.g., bioRxiv) with detailed methodologies. Use platforms like Figshare to share raw data, including failed experiments. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior negative findings in literature reviews to contextualize new studies .
Q. Formatting and Documentation Guidelines
Q. What are the best practices for presenting spectroscopic and chromatographic data in publications on this compound?
- Methodological Answer :
Include annotated spectra (NMR, IR) with peak assignments in supplementary materials. For HPLC/GC-MS, provide retention times, column specifications, and calibration curves. Use the Beilstein Journal of Organic Chemistry’s guidelines: Limit main-text figures to 5 key compounds; archive additional data in repositories with persistent identifiers (DOIs) .
Properties
Molecular Formula |
C22H28O2 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16E)-3-hydroxy-13-methyl-16-(2-methylpropylidene)-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C22H28O2/c1-13(2)10-15-12-20-19-6-4-14-11-16(23)5-7-17(14)18(19)8-9-22(20,3)21(15)24/h5,7,10-11,13,18-20,23H,4,6,8-9,12H2,1-3H3/b15-10+/t18-,19-,20+,22+/m1/s1 |
InChI Key |
PTANBYHUNIXKEU-HDLVZFDGSA-N |
Isomeric SMILES |
CC(C)/C=C/1\C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O |
Canonical SMILES |
CC(C)C=C1CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.